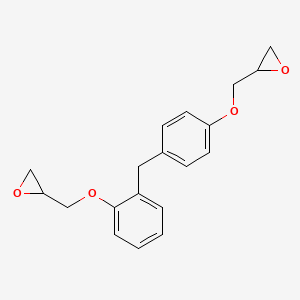
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane: is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and play a crucial role in its chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane typically involves the reaction of formaldehyde with 1-chloro-2,3-epoxypropane and phenol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under optimized conditions to maximize yield and purity . The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the oxirane groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide .
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is used as a building block in organic synthesis due to its reactive oxirane groups .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides .
Medicine: .
Industry: In the industrial sector, this compound is used in the production of epoxy resins and adhesives .
Mechanism of Action
The mechanism of action of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane involves the interaction of its oxirane groups with nucleophiles . This interaction leads to the opening of the oxirane ring and the formation of new chemical bonds . The compound can target various molecular pathways depending on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
- Bisphenol A diglycidyl ether (BADGE) .
- Bisphenol F diglycidyl ether (BFDGE) .
- 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) .
Uniqueness: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is unique due to its specific molecular structure that combines two oxirane groups with a benzyl and phenoxy linkage . This structure imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
57469-07-5 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H20O4/c1-2-4-19(23-13-18-12-22-18)15(3-1)9-14-5-7-16(8-6-14)20-10-17-11-21-17/h1-8,17-18H,9-13H2 |
InChI Key |
KWBKELCPJJUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















